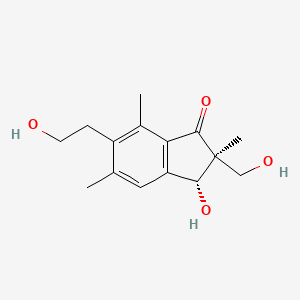
Cyclopropanecarboxylic acid, 1-amino-2-methyl-, methyl ester, hydrochloride, trans- (9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopropanecarboxylic acid, 1-amino-2-methyl-, methyl ester, hydrochloride, trans- (9CI), also known as Cyclopropanecarboxylic acid, 1-amino-2-methyl-, methyl ester, hydrochloride, trans- (9CI), is a useful research compound. Its molecular formula is C6H12ClNO2 and its molecular weight is 165.617. The purity is usually 95%.
BenchChem offers high-quality Cyclopropanecarboxylic acid, 1-amino-2-methyl-, methyl ester, hydrochloride, trans- (9CI) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclopropanecarboxylic acid, 1-amino-2-methyl-, methyl ester, hydrochloride, trans- (9CI) including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthetic Chemistry Applications
Cyclopropane derivatives have been explored for their potential as synthetic intermediates. For instance, the synthesis of potential inhibitors of ethylene biosynthesis involves the preparation of diastereoisomers of 1-amino-2-bromocyclopropanecarboxylic acid, starting from methyl oxabicyclo[3.1.0]hexane-1-carboxylate. This process includes key steps like oxidation and radical bromine introduction, showcasing the utility of cyclopropane derivatives in complex synthetic routes (Wick, Tamm, & Boller, 1995).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Cyclopropanecarboxylic acid, 1-amino-2-methyl-, methyl ester, hydrochloride, trans- (9CI) involves the reaction between 1-methylcyclopropanecarboxylic acid and methylamine followed by reduction with lithium aluminum hydride and quenching with hydrochloric acid.", "Starting Materials": ["1-methylcyclopropanecarboxylic acid", "methylamine", "lithium aluminum hydride", "hydrochloric acid"], "Reaction": ["1. React 1-methylcyclopropanecarboxylic acid with excess methylamine in anhydrous ethanol at reflux temperature for 24 hours.", "2. Cool the reaction mixture and add lithium aluminum hydride slowly with stirring. Heat the reaction mixture at reflux temperature for 4 hours.", "3. Quench the reaction mixture with hydrochloric acid and extract the product with ethyl acetate.", "4. Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the desired product as a white solid."] } | |
Numéro CAS |
156258-66-1 |
Nom du produit |
Cyclopropanecarboxylic acid, 1-amino-2-methyl-, methyl ester, hydrochloride, trans- (9CI) |
Formule moléculaire |
C6H12ClNO2 |
Poids moléculaire |
165.617 |
Nom IUPAC |
methyl (1S,2R)-1-amino-2-methylcyclopropane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C6H11NO2.ClH/c1-4-3-6(4,7)5(8)9-2;/h4H,3,7H2,1-2H3;1H/t4-,6+;/m1./s1 |
Clé InChI |
TZXYDXLDIMQMSS-MYSBMPOLSA-N |
SMILES |
CC1CC1(C(=O)OC)N.Cl |
Synonymes |
Cyclopropanecarboxylic acid, 1-amino-2-methyl-, methyl ester, hydrochloride, trans- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



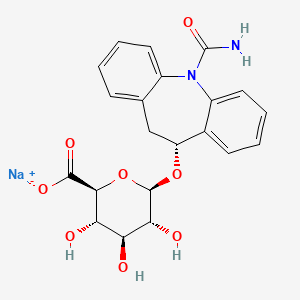

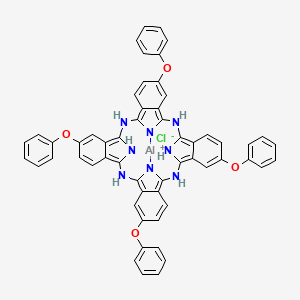
![5-[[3-Bromo-4-(2-cyclohexylethoxy)phenyl]methylene]-2,4-thiazolidinedione](/img/structure/B586491.png)

![5-[[3-Bromo-4-(2-cyclohexylethoxy)phenyl]methylene]-2,4-thiazolidinedione-d4](/img/structure/B586494.png)
![5-[[3-Chloro-4-(2-cyclohexylethoxy)phenyl]methylene]-2,4-thiazolidinedione](/img/structure/B586495.png)
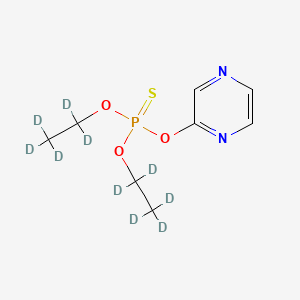
![5-[[4-(2-Cyclohexylethoxy)-3-methoxyphenyl]methylene]-2,4-thiazolidinedione](/img/structure/B586499.png)
![(1-Methoxy-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B586501.png)
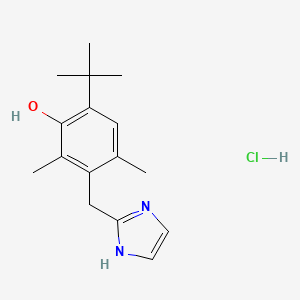
![Benzyl [(2R,5S,10bS)-10b-hydroxy-5-(2-methylpropyl)-3,6-dioxo-2-(propan-2-yl)octahydro-8H-[1,3]oxazolo[3,2-a]pyrrolo[2,1-c]pyrazin-2-yl]carbamate](/img/structure/B586510.png)
